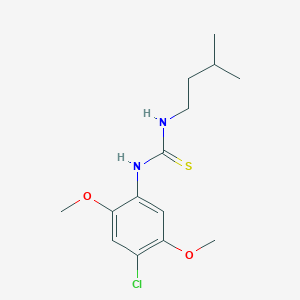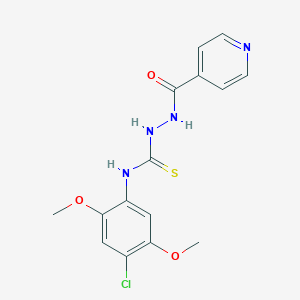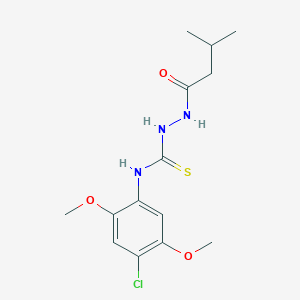
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine, also known as DTTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DTTA has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood. However, studies have suggested that (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may inhibit protein kinase CK2 by binding to its ATP-binding site. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may also induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may act as a fluorescent probe for metal ions by forming a complex with the metal ion, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have biochemical and physiological effects in various studies. Inhibition of protein kinase CK2 by (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to reduce cell viability and induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have a high affinity for metal ions, making it a potential probe for metal ion detection.
Advantages and Limitations for Lab Experiments
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for metal ion detection. However, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has limitations in terms of its solubility, which can affect its bioavailability in vivo. Moreover, the mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood, which can limit its potential applications.
Future Directions
There are several future directions for the study of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine. One direction is to further investigate its potential as an inhibitor of protein kinase CK2 and its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for metal ion detection in living cells. Moreover, future studies can focus on improving the solubility and bioavailability of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine for in vivo applications.
Synthesis Methods
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been synthesized using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with thioformamide in the presence of acetic acid. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a yellow solid with a yield of 90%. Another method involves the reaction of 4,6-dimethyl-2-oxypyrimidine with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a white solid with a yield of 80%.
Scientific Research Applications
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been studied as a potential fluorescent probe for the detection of metal ions.
properties
Product Name |
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine |
|---|---|
Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-5-7(2)12-8(11-6)13-9-10-3-4-14-9/h5H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI Key |
QUBLKMUHLYZLCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)


![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216476.png)

